Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Overview
Description
Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
A variety of synthesis methods and synthetic analogues have been reported over the years . For example, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .
Chemical Reactions Analysis
Pyrazoles display a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , antidepressant , anti-inflammatory , anti-tuberculosis , antioxidant as well as antiviral agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure. For example, the compound “3-{[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propyl]amino}-2” has a density of 1.2±0.1 g/cm^3, a boiling point of 545.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .
Scientific Research Applications
Exposure Assessment and Metabolism
Research indicates that heterocyclic amines (HCAs) like Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine are commonly formed during the cooking of meat and are present in the diet. Studies have been conducted to assess the exposure of humans to these compounds by measuring their presence in urine and understanding their metabolism in both humans and rodents. For example, a study measured the levels of various HCAs in human urine and concluded that humans are continually exposed to carcinogenic heterocyclic amines in food. This study highlighted the significance of dietary exposure to HCAs and their potential health implications (Ushiyama et al., 1991). Additionally, research on the macromolecular adduct formation and metabolism of HCAs at low doses in humans compared to rodents has shed light on the differences in metabolite profiles between the two, indicating that humans may have more bioactivation and less detoxification of these compounds (Turteltaub et al., 1999).
Carcinogenicity and Dietary Assessments
Several studies have focused on assessing the carcinogenic potential of HCAs and their presence in various foods. Research has quantified carcinogenic HCAs in different kinds of cooked foods and suggested that humans are continuously exposed to these compounds through a normal diet. The daily exposure levels to specific HCAs were estimated based on their presence in cooked foods and urine samples, highlighting the ongoing risk posed by these compounds (Wakabayashi et al., 1993). A pilot study aimed to assess the intake of HCAs among different populations by evaluating the consumption of food items known to contain these compounds. The study sought to characterize the intake of various HCAs and identify dietary and lifestyle-related factors influencing their intake (Zapico et al., 2022).
Biomarkers and Disease Association
Efforts have been made to establish biomarkers for exposure to HCAs like this compound, which can help in studying their role in the etiology of diseases like cancer. For instance, the formation of serum albumin and hemoglobin adducts was studied as biomarkers for dietary exposure to specific HCAs, providing tools for assessing internal exposure and potentially for studying the role of HCAs in the development of diseases such as colon cancer (Magagnotti et al., 2000). Additionally, a study investigated the association between meat and meat mutagens, including certain HCAs, and prostate cancer risk, indicating the potential health risks associated with high-temperature cooked meat containing HCAs (Cross et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have shown activity against various biological targets .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been known to impact a variety of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
The solubility and stability of similar compounds suggest that they may have good bioavailability .
Result of Action
Similar compounds have shown a range of biological activities, including antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability .
Future Directions
Pyrazole derivatives continue to be a focus of research due to their wide range of biological activities and their potential for therapeutic use. For example, the analog (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt was found to have very high affinity for αvβ6 integrin in a radioligand binding assay (pKi = 11), a long dissociation half-life (7 h), very high solubility in saline at pH 7, and pharmacokinetic properties commensurate with inhaled dosing by nebulization . It was selected for further clinical investigation as a potential therapeutic agent for the treatment of idiopathic pulmonary fibrosis .
Properties
IUPAC Name |
N,N-dimethyl-6-[3-(1H-pyrazol-5-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4/c1-24(2)16-10-13(17(18,19)20)9-15(22-16)12-5-3-4-11(8-12)14-6-7-21-23-14/h3-10H,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJUVESIRZKFCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NN3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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